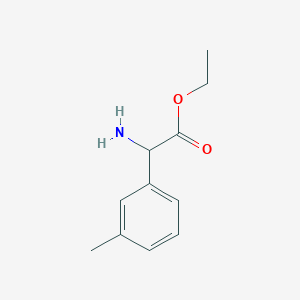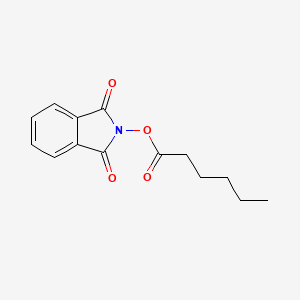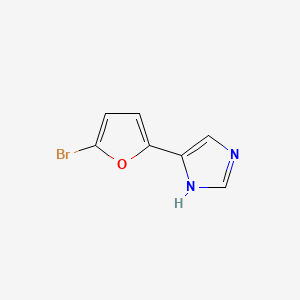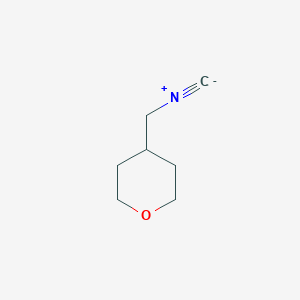
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chloromethyl group attached to a cyclopropyl ring, which is further connected to an ethyl chain and a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene followed by chloromethylation and subsequent thiophene ring formation. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and chloromethylating agents like chloromethyl methyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and efficiency. The chloromethylation step can be optimized using continuous flow reactors to ensure consistent product quality. The final thiophene ring formation can be achieved through established heterocyclization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloromethyl group.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(2-(1-Methylcyclopropyl)ethyl)thiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(1-Methylcyclopropyl)ethyl)thiophene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
3-(2-(1-(Hydroxymethyl)cyclopropyl)ethyl)thiophene: Contains a hydroxymethyl group, which can form hydrogen bonds and may have different solubility properties.
Uniqueness
3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene is unique due to the presence of the chloromethyl group, which provides a site for further functionalization through nucleophilic substitution. This feature makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H13ClS |
|---|---|
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
3-[2-[1-(chloromethyl)cyclopropyl]ethyl]thiophene |
InChI |
InChI=1S/C10H13ClS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7H,1,3-5,8H2 |
Clé InChI |
BQUJLUOUDIUPIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCC2=CSC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




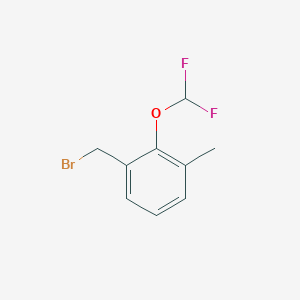

![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
